![molecular formula C18H20N2O2 B2945700 2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941479-33-0](/img/structure/B2945700.png)

2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

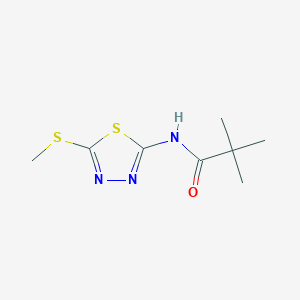

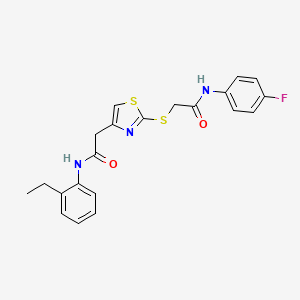

“2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” is a compound with the molecular formula C17H18N2O2 . It is a benzimidazole derivative, which is a class of compounds known to possess various biological activities .

Molecular Structure Analysis

The molecular structure of “2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” consists of a benzimidazole ring, an ethan-1-ol group, and a phenoxypropyl group . Benzimidazole derivatives are known for their planar structure, which contributes to their wide range of biological activities .Chemical Reactions Analysis

While specific chemical reactions involving “2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” are not available, benzimidazole derivatives are known to undergo various chemical reactions due to the presence of the benzimidazole moiety .Scientific Research Applications

Organic Salts Assembly

Organic salts derived from benzimidazole compounds have been synthesized and characterized, emphasizing the role of hydrogen bonds (N–H⋯O, O–H⋯O, and C–H⋯O) in forming supramolecular architectures. These salts exhibit 3D framework structures, underscoring the importance of weak and strong noncovalent interactions in crystal packing and highlighting the potential of benzimidazole derivatives in materials science (Shouwen Jin et al., 2014).

Photophysical Properties

The photophysical characteristics of benzimidazole derivatives have been extensively studied, revealing their potential in the development of fluorescent materials. These compounds exhibit excited state intra-molecular proton transfer pathways, characterized by single absorption and dual emission features. Their thermal stability up to 200°C makes them promising candidates for various applications in materials science (Vikas Padalkar et al., 2011).

Crystal Engineering

Benzimidazole derivatives have been utilized as synthons in crystal engineering, demonstrating the ability to form two- or three-dimensionally stacked structures through stacking of the protonated benzimidazole groups and N–H⋯Cl hydrogen bonding. This showcases their utility in designing novel molecular architectures (C. J. Matthews et al., 2003).

DNA Binding and Cytotoxicity

Benzimidazole-based Schiff base copper(II) complexes have been synthesized, exhibiting substantial DNA binding through an intercalative mode and significant cytotoxic effects against various cancer cell lines. This highlights their potential in therapeutic applications, particularly in targeting cancer (Anup Paul et al., 2015).

Anion Transport and Sensing

Benzimidazole derivatives have been studied for their anion transport capabilities, with certain modifications leading to a significant increase in activity. Additionally, these compounds have been utilized as fluorescent sensors for metal ions, demonstrating their applicability in sensing technologies (Chen-Chen Peng et al., 2016; G. Suman et al., 2019).

Future Directions

properties

IUPAC Name |

2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-13-11-18-19-16-9-4-5-10-17(16)20(18)12-6-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDIRSNQSVHDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)

![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)

![Methyl 3-({[3-(methylthio)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2945632.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2945634.png)

![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)